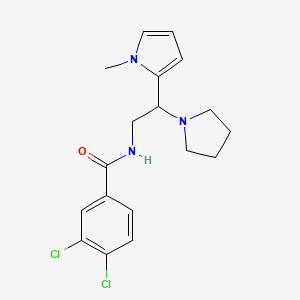

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, also known as JNJ-5207852, is a small molecule antagonist of the orexin receptor 1 (OX1R) and orexin receptor 2 (OX2R). Orexin receptors are G-protein coupled receptors that are primarily located in the hypothalamus and are involved in the regulation of sleep, wakefulness, and appetite. JNJ-5207852 has been widely used in scientific research to study the role of orexin receptors in various physiological and pathological conditions.

Wissenschaftliche Forschungsanwendungen

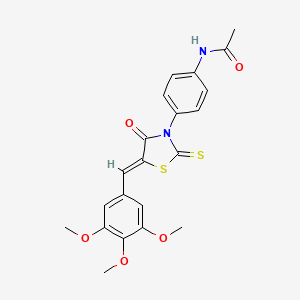

Synthesis and Biological Activities

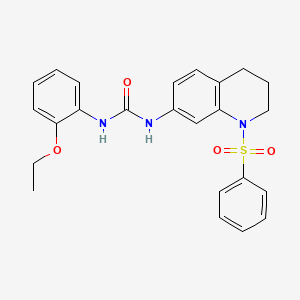

The synthesis and evaluation of benzamides, including structures analogous to 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, have been explored for their neuroleptic activities. Compounds in this class were designed and synthesized as potential neuroleptics, demonstrating significant inhibitory effects on apomorphine-induced stereotyped behavior in rats. This research highlights the structure-activity relationship within this series, revealing that specific substitutions can enhance neuroleptic activity significantly. These findings suggest potential applications in the treatment of psychosis with reduced side effects (Iwanami et al., 1981).

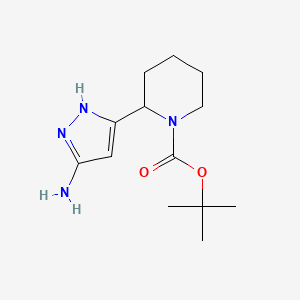

Advanced Materials Development

In the field of materials science, derivatives related to 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide have been utilized in creating novel compounds with unique properties. For instance, pyridyl substituted benzamides have shown aggregation-enhanced emission and multi-stimuli-responsive properties, indicating their potential in developing advanced optical materials. These compounds exhibit luminescence in both solution and solid states, with their behavior dependent on the solvent's polarity, highlighting their applicability in various sensing and imaging technologies (Srivastava et al., 2017).

Drug Metabolism and Pharmacokinetics

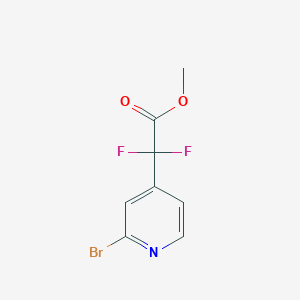

Research into the metabolism and excretion of compounds structurally related to 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide, such as GDC-0449 (vismodegib), has provided insights into their biotransformation pathways. These studies have identified unique metabolic pathways, including pyridine ring opening, which are crucial for understanding the pharmacokinetics and optimizing the therapeutic efficacy of such compounds. This knowledge is instrumental in the development of drugs with improved bioavailability and reduced toxicity (Yue et al., 2011).

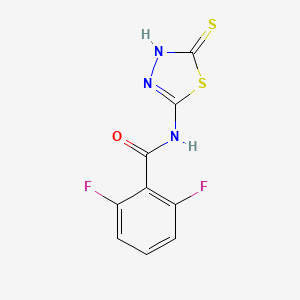

Antimicrobial and Anticancer Properties

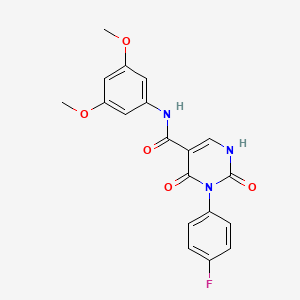

Further research into compounds similar to 3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide has explored their antimicrobial and anticancer activities. For instance, studies on novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes have shown significant cytotoxicity against various cancer cell lines, including breast and prostate cancer cells. These findings indicate the potential of such compounds in the development of new anticancer therapeutics with specific mechanisms of action (Adhami et al., 2014).

Eigenschaften

IUPAC Name |

3,4-dichloro-N-[2-(1-methylpyrrol-2-yl)-2-pyrrolidin-1-ylethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21Cl2N3O/c1-22-8-4-5-16(22)17(23-9-2-3-10-23)12-21-18(24)13-6-7-14(19)15(20)11-13/h4-8,11,17H,2-3,9-10,12H2,1H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQFNTNXJCRRZQA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(CNC(=O)C2=CC(=C(C=C2)Cl)Cl)N3CCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4-dichloro-N-(2-(1-methyl-1H-pyrrol-2-yl)-2-(pyrrolidin-1-yl)ethyl)benzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(5-{[(4-Chlorobenzyl)oxy]ethanimidoyl}-2-thienyl)acetonitrile](/img/structure/B2746728.png)

![2-(3-oxo-5-{[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2746730.png)

![1-(4-Methoxyphenyl)-2-(4-methylbenzyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((1-(2-hydroxyethoxy)cyclopentyl)methyl)acrylamide](/img/structure/B2746739.png)